2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique structure combining pyrimidine and pyrido[3,4-d]pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of pyrimidine derivatives with pyrido[3,4-d]pyrimidine precursors under controlled conditions. The reaction typically requires the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenated compounds. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate cell growth and proliferation.
Medicine: Explored for its anticancer properties, particularly in targeting specific protein kinases involved in cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substituents.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine ring but has different biological activities.
Quinazoline: A well-known kinase inhibitor with a different core structure but similar inhibitory properties
Uniqueness
2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
4-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7/c19-18(20,21)15-2-4-23-17(26-15)28-8-11-6-27(7-12(11)9-28)16-13-1-3-22-5-14(13)24-10-25-16/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBHSVWHOTVYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=NC4=C3C=CN=C4)C5=NC=CC(=N5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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